molecular formula C10H20N2O3 B2690462 tert-Butyl (2R,4S)-2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate CAS No. 1932437-94-9

tert-Butyl (2R,4S)-2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate

Cat. No.: B2690462
CAS No.: 1932437-94-9
M. Wt: 216.281
InChI Key: QWQOVHQSXJGTPM-SFYZADRCSA-N
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Description

tert-Butyl (2R,4S)-2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate is a chiral pyrrolidine derivative with a tert-butyl carbamate (Boc) protecting group. Its structure features an aminomethyl substituent at the 2-position and a hydroxyl group at the 4-position, with (2R,4S) stereochemistry. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for molecules requiring rigid, stereochemically defined scaffolds.

Properties

IUPAC Name

tert-butyl (2R,4S)-2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-6-8(13)4-7(12)5-11/h7-8,13H,4-6,11H2,1-3H3/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWQOVHQSXJGTPM-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of tert-Butyl (2R,4S)-2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate often begins with chiral starting materials or involves chiral resolution steps. A common route includes the cyclization of appropriate intermediates under controlled conditions to form the pyrrolidine ring, followed by functionalization at the 2 and 4 positions. Typically, reactions involve protecting groups such as tert-butyl esters to enhance selectivity and yield.

Industrial Production Methods: : On an industrial scale, the production often uses optimized catalytic processes to ensure high yield and purity. Techniques like hydrogenation, chiral auxiliary-mediated synthesis, and enzymatic resolution are employed to maintain the stereochemistry of the product. Reaction conditions include temperature control, pressure adjustments, and precise reagent addition to minimize by-products and enhance efficiency.

Chemical Reactions Analysis

Types of Reactions it Undergoes: : tert-Butyl (2R,4S)-2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate is known for undergoing oxidation, reduction, and substitution reactions.

Common Reagents and Conditions Used in These Reactions: : Oxidation reactions often use agents like potassium permanganate or chromium trioxide. Reduction may involve hydride sources such as lithium aluminum hydride or catalytic hydrogenation. Substitution reactions frequently use halogenating agents or nucleophiles under basic conditions.

Major Products Formed from These Reactions: : Major products from these reactions can vary, including oxidized ketones or aldehydes, reduced amines or alcohols, and substituted derivatives at the aminomethyl or hydroxyl positions.

Scientific Research Applications

Neuroprotective Effects

Research has indicated that compounds similar to tert-butyl (2R,4S)-2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate exhibit neuroprotective properties. For instance, studies have shown that certain derivatives can reduce the toxicity of amyloid-beta (Aβ) peptides in astrocytes, which is crucial in the context of Alzheimer's disease. This protective effect is attributed to the modulation of inflammatory responses and oxidative stress within neural cells .

Inhibition of Enzymatic Activity

The compound has been evaluated for its ability to inhibit key enzymes involved in neurodegeneration. Specifically, it has shown potential as a dual inhibitor of β-secretase and acetylcholinesterase, which are critical targets in the treatment of Alzheimer's disease. By preventing the aggregation of Aβ peptides and enhancing cholinergic signaling, this compound may offer therapeutic benefits in cognitive disorders .

Synthesis and Derivatives

The synthesis of this compound generally involves several steps starting from chiral precursors like pyroglutamic acid. Key synthetic strategies include:

  • Protection of Carboxylic Group : Using tert-butanol with acid catalysts or Dicyclohexylcarbodiimide (DCC).
  • Reduction Processes : Employing reducing agents such as Lithium aluminium hydride to convert lactams into amino alcohols.
  • Methyl Group Introduction : Achieved through reductive amination techniques to maintain stereochemistry .

Case Study 1: Neuroprotection Against Aβ Toxicity

In a study examining the effects of various compounds on astrocytes exposed to Aβ peptides, this compound was tested for its protective effects. Results indicated a significant reduction in cell apoptosis and inflammatory markers such as TNF-α when treated with this compound compared to controls .

Case Study 2: Cognitive Enhancement in Animal Models

Another study investigated the cognitive enhancement potential of this compound in scopolamine-induced memory impairment models in rats. The findings suggested that treatment with this compound improved memory retention and cognitive function, highlighting its potential as a therapeutic agent for cognitive disorders .

Summary Table of Applications

Application AreaDescriptionReferences
NeuroprotectionReduces Aβ toxicity and inflammation in astrocytes
Enzyme InhibitionInhibits β-secretase and acetylcholinesterase
Cognitive EnhancementImproves memory function in animal models

Mechanism of Action

Effects and Molecular Targets: : The compound’s mechanism of action involves interaction with specific molecular targets, such as enzymes and receptors, modulating biological pathways. Its aminomethyl and hydroxyl groups participate in hydrogen bonding and electrostatic interactions, affecting the compound's binding affinity and specificity.

Pathways Involved: : Pathways influenced by this compound include metabolic routes where it acts as an inhibitor or activator of key enzymes, affecting cellular processes like signal transduction, metabolic cycles, and gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key analogs of tert-Butyl (2R,4S)-2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate, highlighting structural variations, stereochemical differences, and functional properties:

Compound Name Substituents Stereochemistry Key Properties References
tert-Butyl (2S,4S)-2-(aminomethyl)-4-methylpyrrolidine-1-carboxylate 4-methyl instead of 4-OH (2S,4S) Increased lipophilicity; reduced hydrogen-bonding capacity compared to 4-OH analog
tert-Butyl (2R,4R)-2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate Same substituents (2R,4R) Diastereomer; distinct polarity (e.g., different Rf values in chromatography)
tert-Butyl (2S,4S)-4-fluoro-2-(3-fluorophenyl)pyrrolidine-1-carboxylate 4-F, 2-(3-F-phenyl) (2S,4S) Enhanced metabolic stability; used in PET imaging radiotracers
tert-Butyl (2S,4R)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate 4-F substituent (2S,4R) Altered electronic properties; potential for improved target binding
(2S,4S)-Benzyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate Benzyl group instead of tert-butyl (2S,4S) Increased aromatic bulk; reduced stability due to benzyl cleavage risks
tert-Butyl (2R,4S)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate 4-amino, 2-hydroxymethyl (2R,4S) Higher polarity; potential for crosslinking or conjugation chemistry

Structural and Functional Insights

  • Substituent Effects :

    • The 4-hydroxyl group in the target compound enhances hydrophilicity and hydrogen-bonding capacity compared to analogs like the 4-methyl (C11H22N2O2) or 4-fluoro (C11H20FN2O2) derivatives .
    • Fluorination at the 4-position (e.g., in ) introduces electronegativity and metabolic stability, critical for radiopharmaceuticals targeting tropomyosin receptor kinases .
    • Benzyl-protected analogs () exhibit increased steric bulk, which may hinder membrane permeability but enable tailored solubility profiles .
  • Stereochemical Influence :

    • Diastereomers such as (2R,4S) vs. (2R,4R) exhibit distinct chromatographic behavior (e.g., Rf = 0.56 vs. 0.72 in hexanes/EtOAc) and receptor-binding selectivity .
    • The (2S,4S) configuration in fluorinated analogs () was prioritized for crystallographic studies due to its dominance in diastereomeric mixtures (26:74 ratio) .

Biological Activity

tert-Butyl (2R,4S)-2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate, with the CAS number 1932437-94-9, is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H20N2O3, with a molecular weight of 216.28 g/mol. The compound features a pyrrolidine ring substituted with a tert-butyl group and an aminomethyl group, contributing to its unique reactivity and biological profile.

PropertyValue
Molecular FormulaC10H20N2O3
Molecular Weight216.28 g/mol
CAS Number1932437-94-9
Purity≥ 97%

Antifibrotic Effects

Recent studies have demonstrated that derivatives of this compound exhibit significant antifibrotic activity. For instance, in vitro evaluations showed that certain derivatives could inhibit collagen synthesis in hepatic stellate cells. This is particularly relevant for conditions like liver fibrosis where excessive collagen deposition occurs. One study reported that a related compound reduced the expression of key fibrotic markers such as COL1A1 and α-SMA in a dose-dependent manner when stimulated by TGFβ1 .

Neuroprotective Properties

The compound has also been investigated for its neuroprotective effects. In vitro studies indicated that it could inhibit amyloid-beta aggregation, which is crucial in the context of Alzheimer's disease. The mechanism involves the inhibition of β-secretase and acetylcholinesterase activities, leading to reduced neuroinflammation and oxidative stress .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been documented. For example, it was shown to have an IC50 value of 15.4 nM against β-secretase and a Ki value of 0.17 μM against acetylcholinesterase . These activities suggest potential therapeutic applications in neurodegenerative disorders.

Study on Liver Fibrosis

In a controlled study involving hepatic stellate cells, the administration of this compound resulted in a significant decrease in collagen synthesis compared to untreated controls. The study highlighted the compound's potential as a therapeutic agent in liver fibrosis management .

Neuroprotective Mechanism Investigation

Another study focused on the neuroprotective effects of this compound against amyloid-beta-induced cytotoxicity in astrocytes. Results indicated that treatment with the compound led to decreased levels of pro-inflammatory cytokines such as TNF-α, suggesting its role in mitigating neuroinflammation associated with Alzheimer's disease .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Collagen Synthesis : By interfering with TGFβ signaling pathways, the compound reduces collagen production in fibrotic conditions.
  • Neuroprotection : Its ability to inhibit amyloid-beta aggregation suggests a protective role against neuronal damage.
  • Enzyme Modulation : The compound's inhibition of key enzymes involved in neurotransmitter degradation contributes to its potential cognitive-enhancing effects.

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